diethyl 4-(3-nitrophenyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate -

diethyl 4-(3-nitrophenyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-4344454
CAS Number:
Molecular Formula: C22H26N2O7
Molecular Weight: 430.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Nifedipine

Compound Description: Nifedipine, chemically known as dimethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate, is a prominent calcium channel blocker widely employed in treating hypertension and angina pectoris []. Its pharmacological action stems from inhibiting calcium influx into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure [].

Nicardipine

Compound Description: Nicardipine, chemically identified as 2-[benzyl(methyl)amino]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicar boxylate, is a dihydropyridine calcium channel blocker known for its use as a vasodilator and antihypertensive agent [, ]. Its mechanism of action involves inhibiting calcium influx through L-type calcium channels in vascular smooth muscle, leading to vasodilation and a decrease in blood pressure [, ].

Nimodipine

Compound Description: Nimodipine, chemically known as isopropyl (2-methoxyethyl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate, stands out as a dihydropyridine calcium channel blocker with a particular affinity for cerebral blood vessels []. It is clinically used to prevent and treat cerebral vasospasm following subarachnoid hemorrhage []. Its therapeutic effect stems from relaxing constricted blood vessels in the brain, thereby improving blood flow and oxygen supply.

Nitrendipine

Compound Description: Chemically known as ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate, nitrendipine is another notable calcium channel blocker belonging to the dihydropyridine class []. Its therapeutic use revolves around managing hypertension by inducing vasodilation, thereby reducing blood pressure [].

Nilvadipine

Compound Description: Nilvadipine, a dihydropyridine calcium channel blocker chemically defined as 5-isopropyl 3-methyl 2-cyano-1,4-dihydro-6-methyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate, is primarily recognized for its therapeutic application in managing hypertension [, ]. It achieves this therapeutic effect by effectively blocking calcium influx into vascular smooth muscle cells, ultimately leading to a reduction in blood pressure [, ].

Relevance: Nilvadipine shares the central 1,4-dihydropyridine structure with diethyl 4-(3-nitrophenyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate, emphasizing the importance of this scaffold in drug design, particularly for cardiovascular diseases [, ]. Both compounds possess a nitrophenyl group at the 4-position, although the specific substitution pattern on the phenyl ring may differ. The variation in ester side chains and the presence of a tetrahydro-2-furanylmethyl group at position 1 in the target compound, as opposed to nilvadipine, highlight the structural diversity within this class of calcium channel blockers and its potential influence on their pharmacological profiles.

Manidipine

Compound Description: Manidipine, chemically known as 2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate, is a slow-acting dihydropyridine calcium channel blocker. It is known for its long-lasting antihypertensive effects and is used in treating essential hypertension [].

Relevance: While both manidipine and diethyl 4-(3-nitrophenyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate belong to the 1,4-dihydropyridine class of calcium channel blockers, they exhibit key structural differences []. The most notable difference lies in the substituent at the 1-position. Manidipine features a 2-(4-diphenylmethyl-1-piperazinyl)ethyl group, while the target compound has a tetrahydro-2-furanylmethyl group. These structural variations underscore the diverse pharmacological profiles within this drug class, potentially leading to differences in their duration of action, receptor selectivity, and other important therapeutic characteristics.

(±)-3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (NKY-722)

Compound Description: NKY-722 is a novel water-soluble dihydropyridine derivative that demonstrates potent calcium antagonist activity [, ]. It exhibits vasodilatory effects in various canine arteries, including basilar, coronary, mesenteric, and intrarenal arteries [, ]. Its mechanism of action involves inhibiting calcium influx through calcium channels, leading to smooth muscle relaxation [, ].

Relevance: Both NKY-722 and diethyl 4-(3-nitrophenyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate share the core 1,4-dihydropyridine structure and a 3-nitrophenyl substituent at position 4. The variations in the ester side chains at positions 3 and 5, particularly the presence of a (±)-3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl group in NKY-722 compared to a tetrahydro-2-furanylmethyl group in the target compound, highlight the structural diversity within this group of calcium channel blockers and its potential impact on their pharmacological characteristics, such as water solubility and tissue selectivity [, ].

2-[4-(4-benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride

Compound Description: This compound, a potent dihydropyridine calcium channel blocker, exhibits significant antihypertensive activity [, ]. Its mechanism of action involves blocking calcium influx into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. The (S)-(+)-enantiomer of this compound has been identified as the more active form [, ].

Relevance: Both this compound and diethyl 4-(3-nitrophenyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate share the fundamental 1,4-dihydropyridine structure and a 3-nitrophenyl substituent at the 4-position. The key difference lies in the side chain at position 3. This compound features a 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]ethyl group, while the target compound possesses a tetrahydro-2-furanylmethyl group. These structural variations likely contribute to differences in their pharmacological profiles, such as their potency, selectivity, and duration of action [, ].

Methyl pentyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (MN9202)

Compound Description: MN9202 is a dihydropyridine calcium channel blocker with protective effects against shock induced by intestinal ischemia-reperfusion injury []. It has also been shown to decrease red blood cell cytosolic free calcium concentration, inhibit membrane lipid peroxidation, and improve red blood cell deformability in thrombosis rat models [].

Relevance: MN9202 and diethyl 4-(3-nitrophenyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate share the 1,4-dihydropyridine core and a 3-nitrophenyl group at position 4. The structural difference lies in the ester side chains at positions 3 and 5 and the absence of a tetrahydro-2-furanylmethyl group at position 1 in MN9202. This comparison demonstrates how modifying the ester substituents within the 1,4-dihydropyridine scaffold can lead to variations in pharmacological activity and target different therapeutic areas, such as shock and thrombosis, compared to the potential antihypertensive effects of the target compound [, ].

Cyclopropylmethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (MPC-2101)

Compound Description: MPC-2101 is a dihydropyridine derivative exhibiting potent cerebral vasodilating activity []. This compound demonstrates significant potential as a therapeutic agent for treating cerebrovascular diseases.

Relevance: MPC-2101 and diethyl 4-(3-nitrophenyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate share the 1,4-dihydropyridine core structure and a 3-nitrophenyl group at the 4-position. They differ in their ester substituents at positions 3 and 5 and the presence of a tetrahydro-2-furanylmethyl group at position 1 in the target compound, which is absent in MPC-2101. These structural differences highlight the variability within the 1,4-dihydropyridine class and how modifications can lead to different pharmacological activities and potential therapeutic applications, such as cerebral vasodilation for MPC-2101 [].

Methyl 2-oxopropyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate (MPC-1304)

Compound Description: MPC-1304 is a novel dihydropyridine derivative that has demonstrated potent and long-lasting antihypertensive activity in various experimental models [, ]. It exhibits greater potency and a longer duration of action than other dihydropyridines, making it a promising candidate for treating hypertension.

(±)-(E)-3-[4-(1-imidazolyl)methylphenyl]-2-propen-1-yl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (F-0401)

Compound Description: F-0401 is a newly synthesized dihydropyridine derivative that exhibits potent and selective cerebrovascular vasodilating effects []. It acts as a calcium channel blocker, particularly targeting voltage-dependent calcium channels in cerebral arteries, making it a potential candidate for treating cerebrovascular diseases [].

Properties

Product Name

diethyl 4-(3-nitrophenyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

diethyl 4-(3-nitrophenyl)-1-(oxolan-2-ylmethyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C22H26N2O7

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C22H26N2O7/c1-3-29-21(25)18-13-23(12-17-9-6-10-31-17)14-19(22(26)30-4-2)20(18)15-7-5-8-16(11-15)24(27)28/h5,7-8,11,13-14,17,20H,3-4,6,9-10,12H2,1-2H3

InChI Key

GWIPRPZDNCOIOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC)CC3CCCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.